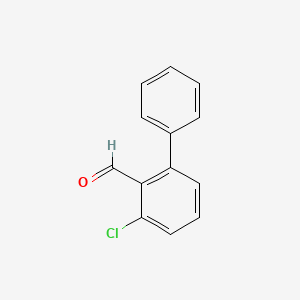

2-Phenyl-6-chlorobenzaldehyde

Description

Properties

Molecular Formula |

C13H9ClO |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-chloro-6-phenylbenzaldehyde |

InChI |

InChI=1S/C13H9ClO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-9H |

InChI Key |

MNIGJDKYDRHTIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Phenyl-6-chlorobenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

- Schiff Bases : These compounds are formed through the condensation reaction with primary amines, leading to products with potential biological activities.

| Compound Type | Reaction Type | Example Products |

|---|---|---|

| Schiff Bases | Condensation | Various derivatives with antimicrobial properties |

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals:

- Anticancer Agents : Studies have indicated that derivatives of 2-Phenyl-6-chlorobenzaldehyde exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer.

| Study Focus | Cell Line Used | IC50 Value (µM) |

|---|---|---|

| Anticancer Activity | A549 (Lung Cancer) | 5.0 |

| Anticancer Activity | MCF-7 (Breast Cancer) | 3.2 |

Materials Science

In materials science, 2-Phenyl-6-chlorobenzaldehyde is utilized in the synthesis of polymers and resins, enhancing their properties:

- Polymerization Reactions : The compound can act as a cross-linking agent in the formation of polymer networks.

| Application | Description |

|---|---|

| Cross-linking Agent | Improves thermal stability and mechanical strength |

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of derivatives synthesized from 2-Phenyl-6-chlorobenzaldehyde. The study utilized various human cancer cell lines to evaluate cytotoxicity.

- Methodology : Cells were treated with different concentrations of synthesized compounds for 24 hours, followed by MTT assay for viability assessment.

Results :

- Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values below 10 µM, indicating strong potential as anticancer agents.

Case Study 2: Synthesis of Schiff Bases

Another study focused on synthesizing Schiff bases from 2-Phenyl-6-chlorobenzaldehyde and evaluating their biological activities.

- Results :

- Several Schiff bases demonstrated significant antibacterial and antifungal activities against standard microbial strains.

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Schiff Base A | E. coli | 15 |

| Schiff Base B | S. aureus | 18 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Phenyl-6-chlorobenzaldehyde with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.

3-Chlorobenzaldehyde (CAS 587-04-2)

- Structure: Mono-substituted benzaldehyde with chlorine at the 3-position.

- Molecular Weight : 140.56 g/mol (C₇H₅ClO).

- Properties :

- Contrast with Target :

- The absence of a phenyl group in 3-chlorobenzaldehyde reduces steric bulk, enhancing solubility in polar solvents.

- Electronic effects differ due to chlorine’s meta-position versus the para-chlorine in 2-Phenyl-6-chlorobenzaldehyde.

2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

- Structure : Di-substituted benzaldehyde with chlorine (2-position) and fluorine (6-position).

- Molecular Weight : 158.56 g/mol (C₇H₄ClFO).

- Synthesis : Produced via diazotization/azo elimination using hydrofluoric acid (HF) .

- Properties :

- Electron-withdrawing substituents (Cl, F) increase electrophilicity of the aldehyde group.

- Fluorine’s high electronegativity enhances reactivity in nucleophilic aromatic substitution.

- The phenyl group may stabilize the compound via resonance effects, unlike fluorine’s inductive withdrawal.

2-Chloro-6-iodobenzaldehyde (CAS 51738-07-9)

- Structure : Di-substituted benzaldehyde with chlorine (2-position) and iodine (6-position).

- Molecular Weight : 266.46 g/mol (C₇H₄ClIO).

- Properties: High molecular weight due to iodine’s large atomic radius. Potential applications in radiopharmaceuticals or cross-coupling reactions (iodine’s role as a leaving group) .

- Contrast with Target :

- Iodine’s polarizability vs. phenyl’s aromaticity: The target compound may exhibit greater stability in oxidative conditions.

- Steric effects from phenyl could hinder reactions requiring planar transition states.

2-Chlorobenzaldehyde (CAS 89-98-5; inferred)

- Structure: Mono-substituted benzaldehyde with chlorine at the 2-position.

- Molecular Weight : 140.56 g/mol (C₇H₅ClO).

- Properties :

- Ortho-chlorination introduces steric hindrance near the aldehyde group, affecting reactivity.

- Common intermediate in agrochemical and pharmaceutical synthesis.

- Contrast with Target :

- The additional phenyl group in 2-Phenyl-6-chlorobenzaldehyde likely reduces volatility and increases melting point.

- Di-substitution may alter regioselectivity in electrophilic aromatic substitution.

Critical Analysis of Substituent Effects

- Steric Effects : The phenyl group in 2-Phenyl-6-chlorobenzaldehyde likely reduces solubility in polar solvents compared to halogenated analogs but increases thermal stability.

- Electronic Effects : Chlorine’s electron-withdrawing nature at the para-position may deactivate the ring toward electrophilic substitution, while the phenyl group provides resonance stabilization.

- Synthesis Challenges: Introducing a phenyl group at the 2-position may require advanced coupling methods (e.g., Suzuki-Miyaura), contrasting with simpler halogenation routes for mono-substituted analogs .

Preparation Methods

Reaction Optimization

-

Chlorination termination : The reaction is halted once gas chromatography confirms the desired isomer ratio.

-

Temperature control : 110–130°C ensures selective chlorination of the ortho isomer’s side chain, attributed to steric hindrance at the para position.

Hydrolysis of the enriched o-chlorobenzal chloride mixture yields o-chlorobenzaldehyde with 90–99% purity, depending on the initial feedstock composition. This approach reduces raw material costs by 30–40% compared to pure o-chlorotoluene routes.

High-Yield Synthesis via Phosphorous Triamide Catalyzed Reactions

Laboratory-scale synthesis achieves exceptional yields (90–95%) using hexaalkylphosphorous triamides, as documented in Organic Syntheses. These catalysts facilitate epoxidation-like reactions, though the exact mechanism remains under investigation.

Procedure and Conditions

-

Catalyst : Hexaethylphosphorous triamide (HEPT) promotes the reaction at ambient temperatures.

-

Substrate : o-Chlorotoluene derivatives pre-functionalized with electron-withdrawing groups.

-

Workup : Acidic quenching followed by ether extraction isolates the aldehyde.

This method is prized for its mild conditions and compatibility with sensitive functional groups, making it suitable for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Key Observations :

-

Industrial methods prioritize cost and scalability, favoring mixed feedstocks and catalytic chlorination.

-

Laboratory methods emphasize yield and selectivity, leveraging advanced catalysts.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing:

-

Byproduct management : o-Chlorobenzoic acid formation is mitigated through precise temperature control during hydrolysis.

-

Energy efficiency : Exothermic chlorination steps necessitate advanced heat exchangers to maintain optimal temperatures.

-

Waste reduction : Chlorine gas recycling systems minimize environmental impact .

Q & A

Q. What are the key synthetic routes for preparing 2-Phenyl-6-chlorobenzaldehyde in laboratory settings?

The synthesis of 2-Phenyl-6-chlorobenzaldehyde typically involves Friedel-Crafts acylation or halogenation reactions. For example, chlorination of benzaldehyde derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions can introduce the chlorine substituent . Alternatively, palladium or copper catalysts in solvent systems such as dimethylformamide (DMF) may facilitate coupling reactions to attach the phenyl group . Reaction optimization, including temperature control (e.g., 60–80°C) and inert atmospheres, is critical to avoid side products like over-chlorinated derivatives.

Q. How should researchers handle 2-Phenyl-6-chlorobenzaldehyde to ensure safety during experiments?

Safety protocols for handling chlorinated aldehydes include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as aldehydes can release volatile compounds .

- Storage : Store in amber glass bottles under nitrogen to prevent degradation by light and air .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-Phenyl-6-chlorobenzaldehyde?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the aldehyde proton (~10 ppm) and aromatic substituents. Coupling patterns distinguish chlorine and phenyl groups .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while C-Cl stretches appear near 550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 216 (C₁₃H₉ClO⁺) and fragment ions (e.g., loss of Cl or CHO groups) validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Phenyl-6-chlorobenzaldehyde in Friedel-Crafts acylations?

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution but require strict moisture control .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene minimizes side reactions .

- Substrate Ratios : A 1:1.2 molar ratio of benzaldehyde to chlorinating agent balances reactivity and reduces excess reagent waste .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. What strategies resolve contradictory data in the NMR analysis of 2-Phenyl-6-chlorobenzaldehyde derivatives?

Contradictions (e.g., unexpected splitting or peak shifts) may arise from impurities or tautomerism. Solutions include:

Q. In pharmaceutical synthesis, how is 2-Phenyl-6-chlorobenzaldehyde utilized as a precursor for heterocyclic compounds?

This aldehyde serves as a building block for:

- Oxazolo-Pyridines : Condensation with aminopyridines followed by cyclization forms fused heterocycles, which are prevalent in drug candidates .

- Chalcone Derivatives : Claisen-Schmidt reactions with acetophenones yield α,β-unsaturated ketones for antimicrobial studies .

- Metal Complexes : Coordination with transition metals (e.g., Pd or Cu) enables catalytic applications in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.